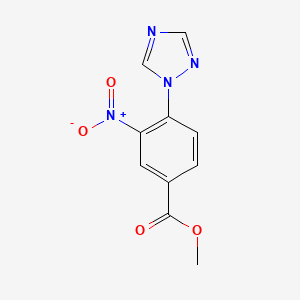
3-ニトロ-4-(1H-1,2,4-トリアゾール-1-イル)ベンゼンカルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is an organic compound with the molecular formula C10H8N4O4 It is a derivative of benzenecarboxylate, featuring a nitro group and a triazole ring
科学的研究の応用
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro and triazole groups.
作用機序
Target of Action
Similar compounds have been shown to exhibit inhibitory activities against certain cancer cell lines .
Mode of Action
It is known that similar compounds can stabilize certain elements towards disproportionation and oxidation, thus enhancing their catalytic effect .
Biochemical Pathways
Related compounds have been shown to influence the azide-acetylene cycloaddition .
Pharmacokinetics
It is known that similar compounds can have poor solubility in water and most other suitable medicinal solvents, leading to negligible bioaccessibility .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can be influenced by environmental factors . For instance, similar compounds have been shown to have increased explosive sensitivity in the presence of moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate typically involves the nitration of methyl benzoate followed by the introduction of the triazole ring. One common method includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.
Triazole Introduction: The nitro compound is then reacted with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the triazole ring, making it less versatile in chemical reactions.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Lacks the nitro group, which reduces its potential as an antimicrobial agent.
Uniqueness
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is unique due to the combination of the nitro group and the triazole ring, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
methyl 3-nitro-4-(1,2,4-triazol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFMQWPQIKIILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
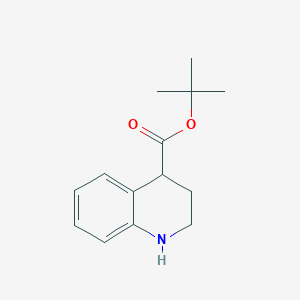
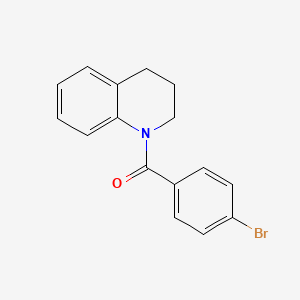
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)


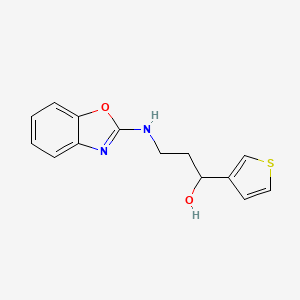
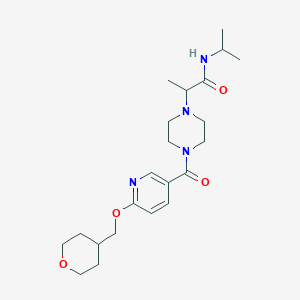
![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)
![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)
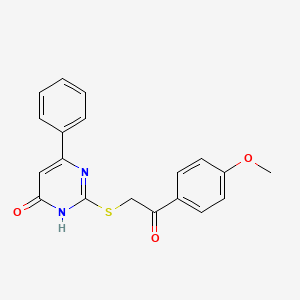
![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)
